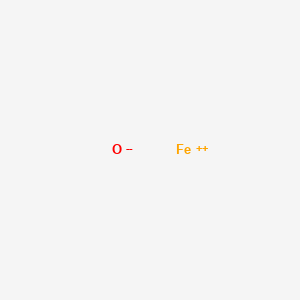
Iron oxide
Cat. No. B8711397
M. Wt: 71.84 g/mol
InChI Key: VBMVTYDPPZVILR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06958362B2
Procedure details


To optionally decided weight 25% of sulfuric acid (H2SO4) was dissolved aluminum hydroxide (Al(OH)3 xH2O, molecular weight:77.99) consisting of 21.03% of aluminum oxide (Al2O3), 41.65% of Silicic acid (SiO4), 5.48% of potassium (K2), 2.70% of red iron oxide (Fe2O3), 20.85% of sulfuric acid (H2SO4), and 0.63% of water. The resulting composition was mixed with potassium sulphate (K2SO4) to produce potassium alum. The potassium alum again was mixed with aluminum silicate by a mixing ratio of 1:3 and produced 24-water salt alkali metal polysilicate-sulfate chelate. By polymerizing precipitation, colloid sol having a construction of aluminum silicate molecular sieve was yielded. To this aluminum silicate molecular sieve colloid sol, 0.3% of light magnesia (MgO), 0.15% of iron oxide (Fe2O3), 3% of calcium hydroxide (Ca(OH)2), 0.75% of sodium hydroxide (NaOH), 0.10% of potassium hydroxide (KOH), and 35% of distilled water were added in sequence stirring the mixture to produce the chelate. The chelate was put into a tank and impurities therein were removed using a cleaning filter. Then, the purified chelate was placed into a cylinder chamber of a spray dryer, and passed through a spray nozzle. The chelate, after passing through the spray nozzle, contacted with hot air through a heated air valve having a temperature range of from 302° F. to 410° F., connected to the cylinder to produce dried microsphere.









Name
Identifiers


|
REACTION_CXSMILES
|
[S:1](=[O:5])(=[O:4])([OH:3])[OH:2].[OH-].[Al+3:7].[OH-].[OH-].[O-2].[Al+3].[O-2].[O-2].[Al+3].[Si](O)(O)(O)O.[K].[S:21]([O-:25])([O-:24])(=[O:23])=[O:22].[K+:26].[K+]>[O-2].[Fe+2].O>[O-:4][S:1]([O-:5])(=[O:3])=[O:2].[O-:24][S:21]([O-:25])(=[O:23])=[O:22].[Al+3:7].[K+:26] |f:1.2.3.4,5.6.7.8.9,12.13.14,15.16,18.19.20.21,^1:19|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Al+3].[OH-].[OH-]
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[O-2].[Al+3].[O-2].[O-2].[Al+3]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Si](O)(O)(O)O
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[K]
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)([O-])[O-].[K+].[K+]
|
Step Seven
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[O-2].[Fe+2]
|
Step Eight
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Al+3].[K+]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
